molecular formula C10H9BrN2O B1266798 3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one CAS No. 1501-41-3

3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one

カタログ番号: B1266798
CAS番号: 1501-41-3
分子量: 253.09 g/mol
InChIキー: UADIEAODWPWLFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one is a versatile alkylating agent and key synthetic intermediate designed for advanced chemical synthesis in medicinal and organic chemistry. Its high reactivity stems from the bromomethyl group at the C3 position, a favored site for functionalization on the quinoxalin-2(1H)-one scaffold, enabling efficient C-C and C-heteroatom bond formation . This compound is particularly valuable for constructing diverse chemical libraries for biological screening. Researchers utilize this reagent to develop novel quinoxaline derivatives, a structural motif with a broad spectrum of reported pharmacological activities. These activities include serving as a cannabinoid type 2 (CB2) receptor agonist, which is a target for hepatoprotection and attenuating liver steatosis . Other explored activities of the quinoxaline core include antimicrobial , anticancer, and anti-inflammatory properties . The product is intended for use in method development, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3-(bromomethyl)-1-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-13-9-5-3-2-4-7(9)12-8(6-11)10(13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADIEAODWPWLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933874
Record name 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501-41-3
Record name NSC75193
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75193
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Radical Bromination of 3-Methyl-1-methylquinoxalin-2(1H)-one

Reaction Overview

This method involves benzylic bromination of 3-methyl-1-methylquinoxalin-2(1H)-one using N-bromosuccinimide (NBS) and a radical initiator. The protocol, adapted from halogenation strategies for heterocycles, proceeds via a radical chain mechanism.

Reagents and Conditions
  • Substrate : 3-Methyl-1-methylquinoxalin-2(1H)-one
  • Brominating agent : NBS (1.2 equiv)
  • Radical initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)
  • Solvent : 1,2-Dichloroethane or chlorobenzene
  • Temperature : 80–90°C (reflux)
  • Reaction time : 12–24 hours
Mechanistic Pathway
  • Initiation : AIBN decomposes thermally to generate radicals.
  • Propagation : NBS reacts with radicals to produce bromine radicals (*Br- *).
  • Hydrogen abstraction : *Br- * abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized radical intermediate.
  • Bromine transfer : The intermediate reacts with NBS to yield the brominated product and regenerate the succinimidyl radical.
Yield and Selectivity
  • Yield : 80–92% (isolated)
  • Regioselectivity : Exclusive bromination at the benzylic position due to radical stability.
Optimization Insights
  • Solvent choice : Chlorinated solvents enhance radical stability and reaction efficiency.
  • Temperature control : Maintaining reflux ensures consistent radical generation without side reactions.

Condensation of 2,2-Dibromo-1-(methyl)ethanone with Substituted Diamines

Reaction Overview

This one-pot synthesis, derived from quinoxalin-2(1H)-one formation methodologies, constructs the heterocyclic core while introducing the bromomethyl group.

Reagents and Conditions
  • Dibromoketone : 2,2-Dibromo-1-(methyl)ethanone (1.0 equiv)
  • Diamine : 1,2-Diamine with N-methyl substitution (1.0 equiv)
  • Base : Triethylamine (3.0 equiv)
  • Solvent : Dimethyl sulfoxide (DMSO)
  • Temperature : 75–80°C
  • Reaction time : 5–7 hours
Mechanistic Pathway
  • Sulfonium intermediate formation : DMSO reacts with the dibromoketone to generate an electrophilic sulfonium species.
  • Nucleophilic attack : The diamine attacks the sulfonium intermediate, forming a transient imine.
  • Cyclization and aromatization : Intramolecular cyclization yields the quinoxalinone core, with the bromomethyl group retained at position 3.
Yield and Purity
  • Yield : 70–75% (after column chromatography)
  • Purity : >95% (HPLC)
Substrate Scope
  • Diamine variations : N-Methyl, N-ethyl, and N-benzyl diamines are compatible.
  • Limitations : Electron-deficient diamines reduce cyclization efficiency.

Direct Bromination Using NBS/TBHP System

化学反応の分析

Types of Reactions

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the quinoxalin-2(1H)-one core can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives such as azides, thiols, and ethers can be formed.

    Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the bromomethyl group.

    Reduction Products: Dihydroquinoxaline derivatives resulting from the reduction of the quinoxalin-2(1H)-one core.

科学的研究の応用

Overview

3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one is a compound within the quinoxaline family, characterized by its unique structure that includes a bromomethyl group and a methyl group. This compound has garnered attention in various scientific fields, particularly in organic synthesis, medicinal chemistry, and biological research due to its diverse applications and potential therapeutic properties.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in nucleophilic substitution reactions, making it a valuable building block for constructing complex molecular architectures. Researchers utilize this compound to prepare various derivatives that can further be modified for specific applications in chemical synthesis.

Medicinal Chemistry

The compound has been investigated for its potential medicinal properties, particularly as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological macromolecules enables it to inhibit specific enzymes or receptors, which is crucial for drug development. Studies have shown that derivatives of this compound exhibit significant biological activity against various cancer cell lines, making them promising candidates for therapeutic applications .

Research indicates that this compound demonstrates notable biological activities, including:

  • Antimicrobial Properties : Effective against a range of bacterial strains.
  • Anticancer Activity : Exhibits cytotoxic effects on cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.
  • Antiviral Effects : Potential activity against viral infections has been noted, although further studies are required to establish efficacy .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of quinoxaline derivatives, researchers found that modifications to the bromomethyl group significantly influenced cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating potent activity at low concentrations, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Research

Another investigation focused on the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics .

作用機序

The mechanism of action of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one and its derivatives involves their interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The quinoxalin-2(1H)-one core can interact with DNA or RNA, affecting gene expression and cellular processes.

類似化合物との比較

Halogenated Derivatives

Halogenated quinoxalinones vary in halogen type (Br, Cl, F) and substituent position, influencing reactivity and applications:

Compound Substituent Key Properties/Reactivity Reference
3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one BrCH2- at 3-position High reactivity as an alkylating agent; potential precursor for cross-coupling reactions Inferred
3-(Chloromethyl)-1-methylquinoxalin-2(1H)-one ClCH2- at 3-position Less reactive than bromo analog; used in nucleophilic substitutions
7-Bromo-1-methylquinoxalin-2(1H)-one Br at 7-position of quinoxaline Solid (mp >300°C); synthesized via iron-catalyzed cross-coupling
3-Chloro-1-methylquinoxalin-2-one Cl at 3-position Molecular weight 194.62 g/mol; used in medicinal chemistry scaffolds

Key Insights :

  • Bromine’s larger atomic size and polarizability enhance leaving group ability, making bromomethyl derivatives more reactive than chloromethyl analogs in substitution reactions.
  • Halogen position affects electronic properties: bromine on the methyl group (3-position) increases steric bulk compared to halogenation on the aromatic ring.

Sulfur-Containing Derivatives

Sulfenylated derivatives exhibit distinct electronic and physical properties:

Compound Substituent Yield (%) Melting Point (°C) Key Applications Reference
3-(Benzylthio)-1-methylquinoxalin-2(1H)-one Benzylthio (-S-CH2C6H5) 81 137–139 Sulfenylation product; moderate bioactivity
3-(Isobutylthio)-1-methylquinoxalin-2(1H)-one Isobutylthio (-S-CH2CH(CH3)2) 90 117–119 Enhanced lipophilicity

Key Insights :

  • Thioether groups introduce sulfur’s electron-rich nature, enabling oxidation to sulfoxides/sulfones or participation in metal coordination.
  • Lower melting points (117–139°C) compared to halogenated derivatives suggest weaker intermolecular forces.

Fluorinated Derivatives

Fluorinated compounds demonstrate unique stability and bioactivity:

Compound Substituent Melting Point (°C) Key Properties Reference
3-(Difluoro(thiophen-2-yl)methyl)-1-methylquinoxalin-2(1H)-one CF2-thiophenyl at 3-position 121.4–122.8 Photoreactive; potential drug candidate
3-(6-Fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one 6-F-indolyl at 3-position Not reported Synthesized via iron-catalyzed cross-coupling

Key Insights :

  • Fluorine’s electronegativity enhances metabolic stability and membrane permeability, making fluorinated derivatives attractive in drug design.

Boron-Containing Derivatives

Boronates and trifluoromethyl-substituted compounds are pivotal in cross-coupling reactions:

Compound Substituent Yield (%) Key Applications Reference
3-(Trifluoromethyl-2-boronate)-1-methylquinoxalin-2(1H)-one (4p) CF3 and boronate at 3-position 53 Suzuki-Miyaura coupling precursor
3-(Heptafluoro-2-boronate)-1-methylquinoxalin-2(1H)-one (4q) C3F7 and boronate at 3-position 70 High-yield synthesis for complex fluorinated architectures

Key Insights :

Aryl and Heteroaryl Substituted Derivatives

Bulky substituents influence steric and electronic profiles:

Compound Substituent Yield (%) Key Properties Reference
3-(1-Phenyl-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one (3m) Phenylindolyl at 3-position 54 Solid; synthesized via iron catalysis
1-Octyl-3-phenylquinoxalin-2(1H)-one Phenyl and octyl groups Not reported Crystallographically characterized

Key Insights :

    生物活性

    3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and comparative effectiveness against various biological targets.

    Chemical Structure and Properties

    This compound is characterized by a quinoxaline core, which is known for its diverse biological activities. The presence of the bromomethyl group enhances its reactivity and potential interactions with biological molecules, making it a candidate for drug development.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. In vitro evaluations against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) have demonstrated significant cytotoxic effects. The compound exhibited an IC50 range of 2.1 to 9.8 µM, indicating potent activity compared to standard treatments like sorafenib .

    Table 1: Cytotoxic Activity of this compound

    Cell LineIC50 (µM)Reference
    HepG-23.4
    MCF-72.2

    The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that the compound increases levels of pro-apoptotic proteins such as caspase-3 and BAX while decreasing anti-apoptotic proteins like Bcl-2 . This modulation of apoptotic pathways suggests that it may serve as a therapeutic agent in cancer treatment.

    Antimicrobial Activity

    In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that quinoxaline derivatives can inhibit bacterial quorum sensing, a mechanism that regulates virulence in pathogenic bacteria. This suggests potential applications in developing new antibiotics or adjuvants to enhance existing antimicrobial therapies .

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoxaline derivatives. Variations in substituents on the quinoxaline ring significantly influence their potency and selectivity against various biological targets. For instance, modifications at the C(3) position can alter the compound's ability to interact with specific enzymes or receptors involved in tumor growth and bacterial virulence .

    Table 2: Comparison of Biological Activities

    CompoundAnticancer ActivityAntimicrobial Activity
    This compoundHighModerate
    SorafenibHighLow
    Other Quinoxaline DerivativesVariableHigh

    Case Studies

    A notable case study involved the synthesis and evaluation of a series of quinoxaline derivatives aimed at inhibiting VEGFR-2, a critical target in cancer therapy. Among these compounds, those structurally related to this compound showed promising results in both cytotoxicity assays and VEGFR-2 inhibition studies, reinforcing the importance of this compound class in drug discovery .

    Q & A

    Basic: What are the common synthetic routes for preparing 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one?

    Methodological Answer:
    The compound is typically synthesized via alkylation of quinoxalin-2(1H)-one precursors . For example:

    • Step 1: React 3-methylquinoxalin-2(1H)-one with bromomethylating agents (e.g., propargyl bromide or allyl bromide) in dimethylformamide (DMF) .
    • Step 2: Use K₂CO₃ as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
    • Step 3: Stir at room temperature for 24 hours, followed by filtration and recrystallization from ethanol .

    Basic: How is the successful synthesis of this compound confirmed experimentally?

    Methodological Answer:
    Key characterization techniques include:

    • Infrared Spectroscopy (IR): Detect functional groups (e.g., C=O at ~1650 cm⁻¹, C-Br at ~750 cm⁻¹) .
    • X-ray Crystallography: Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and π-π stacking distances (3.4–3.8 Å) .
    • ¹H/¹³C NMR: Confirm alkylation by shifts in aromatic protons (δ 7.2–8.5 ppm) and methyl/bromomethyl groups (δ 3.0–4.5 ppm) .

    Advanced: How do electronic effects of substituents influence reaction pathways in derivatization?

    Methodological Answer:

    • Electron-donating groups (e.g., methyl) at the quinoxaline core enhance yields in C–H functionalization (e.g., 85% for methyl vs. 60% for nitro groups) due to increased electron density at reactive sites .
    • Bromination selectivity depends on substituents: Electron-deficient systems favor bromination at the methyl group, while electron-rich systems undergo heterocycle bromination .

    Advanced: What mechanistic pathways govern C–H amination or trifluoromethylation of this compound?

    Methodological Answer:

    • Hypervalent Iodine-Mediated Amination:
      • Step 1: Generate a nitrogen-centered radical via iodine(III) intermediate decomposition.
      • Step 2: Radical addition to the quinoxaline core, followed by oxidation and deprotonation .
    • Photoredox Trifluoromethylation:
      • Step 1: Excitation of photocatalyst (e.g., 4CzIPN) under visible light.
      • Step 2: Electron transfer to CF₃SO₂Na, generating CF₃ radicals for regioselective coupling .

    Methodological: How can reaction conditions be optimized for N-alkylation?

    Methodological Answer:

    • Solvent: Use DMF for high solubility of reactants.
    • Catalyst: Add TBAB (0.1 equiv) to enhance reaction rates.
    • Temperature: Maintain room temperature to avoid side reactions (e.g., over-alkylation).
    • Workup: Filter inorganic salts before recrystallization to improve purity .

    Advanced: How do hydrogen bonding and π-interactions stabilize the crystal structure?

    Methodological Answer:

    • Intramolecular C–H···O bonds (2.2–2.5 Å) fix molecular conformation.
    • Intermolecular π-π stacking (3.4–3.8 Å) between quinoxaline rings enhances lattice stability.
    • C–H···π interactions (3.3–3.6 Å) between methyl groups and aromatic systems further stabilize the crystal packing .

    Data Contradiction: Why do conflicting yields arise in C–H arylation reactions?

    Methodological Answer:

    • Substituent Effects: Electron-donating groups (e.g., –CH₃) increase yields (75–85%) by stabilizing transition states, while electron-withdrawing groups (e.g., –NO₂) reduce yields (50–60%) via destabilization .
    • Reagent Compatibility: K₂S₂O₈-mediated reactions require strict anhydrous conditions to prevent hydrolysis of intermediates .

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。